molecular formula C8H13NO2 B13350726 Methyl 5-azaspiro[2.4]heptane-2-carboxylate

Methyl 5-azaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13350726
M. Wt: 155.19 g/mol
InChI Key: CQWLSVPIPLWPHU-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound featuring a nitrogen atom (5-aza) and a cyclopropane ring fused to a pyrrolidine-like structure. The methyl ester group at the 2-position enhances its utility as an intermediate in pharmaceutical synthesis. Spirocyclic compounds like this are prized for their conformational rigidity, which improves binding specificity in drug candidates . Notably, derivatives of 5-azaspiro[2.4]heptane are key intermediates in synthesizing hepatitis C virus NS5A inhibitors and antineoplastic agents .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 5-azaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-4-8(6)2-3-9-5-8/h6,9H,2-5H2,1H3

InChI Key

CQWLSVPIPLWPHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC12CCNC2

Origin of Product

United States

Preparation Methods

Synthesis of Related Spirocyclic Derivatives

For compounds like 5-azaspiro[2.4]heptane-6-carboxylic acid , synthesis often involves the formation of a spiro ring through reactions such as the Simmon-Smith reaction or variations thereof. This method involves treating a 4-exocyclic methylene-substituted proline compound with a metal carbenoid.

Synthesis of Methyl-5-(1-4-substituted phenyl ethyl)-5-azaspiro[2.4]heptane-6-carboxylate

A related synthesis involves reacting methyl [({1-[acetyloxy)methyl]cyclopropyl}methyl)(1-phenylethyl)amino]acetate with sodium hydride in toluene, followed by heating to form the desired azaspiro derivative. This method highlights the use of sodium hydride as a strong base to facilitate the formation of the spiro ring.

Spectroscopic Characterization

Characterization of spiro compounds typically involves spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. For example, methyl-5-(1-4-substituted phenyl ethyl)-5-azaspiro[2.4]heptane-6-carboxylate derivatives show characteristic absorption bands in FTIR spectra, including aromatic stretches and C=O stretches of esters.

Data Table: Spectroscopic Characteristics of Related Spiro Compounds

Compound Spectroscopic Data
Methyl-5-(1-4-substituted phenyl ethyl)-5-azaspiro[2.4]heptane-6-carboxylate FTIR: 2950-3100 cm⁻¹ (C-H aromatic), 2930-2960 cm⁻¹ (C-H asymmetrical stretch of CH₃), 1661-1710 cm⁻¹ (C=O stretch of ester)
(4R,6S,7R)-7-ethyl 4-methyl 6-(4-bromophenyl)-5-azaspiro[2.4]heptane-4,7-dicarboxylate ¹H NMR (CDCl₃): δ 7.39 (d, J = 7.8 Hz, 2H), 7.18 (d, J = 8.1 Hz, 2H)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-azaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-azaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes critical structural and functional differences between Methyl 5-azaspiro[2.4]heptane-2-carboxylate and its analogues:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes References
5-azaspiro[2.4]heptane (parent compound) No ester substituents C₆H₉N 95.14 3659-21-0 Core scaffold for drug discovery
This compound Methyl ester at 2-position C₈H₁₁NO₂ 153.18 N/A* Intermediate for NS5A inhibitors
Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride Methyl ester at 7-position; HCl salt C₈H₁₄ClNO₂ 191.66 2207870-15-1 Improved solubility for synthetic routes
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride Ethyl ester at 7-position; HCl salt C₉H₁₆ClNO₂ 205.68 2007919-30-2 Alternative ester for stability tuning
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid Boc-protected amine; carboxylic acid at 6-position C₁₂H₁₉NO₄ 241.29 1256387-87-7 Chiral building block for drug design
Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate Spiro[3.3]heptane core; methyl group at 5-position C₉H₁₅NO₂ 169.22 2059937-87-8 Distinct spiro topology for SAR studies

Key Differences and Implications

a) Position of Ester Group
  • The 2-carboxylate derivative (target compound) is frequently employed in hepatitis C inhibitor synthesis due to optimal steric and electronic interactions .
  • In contrast, the 7-carboxylate analogues (e.g., CAS 2207870-15-1) are modified to enhance solubility via hydrochloride salt formation, facilitating purification and downstream reactions .
b) Spiro Ring Topology
  • Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate (CAS 2059937-87-8) features a spiro[3.3]heptane core, which alters ring strain and conformational flexibility compared to the spiro[2.4] system. This impacts binding affinity in target proteins .
c) Functional Group Modifications
  • Boc-protected derivatives (e.g., CAS 1256387-87-7) introduce chiral centers and protect reactive amines, enabling selective coupling in multi-step syntheses .
  • Ethyl esters (e.g., CAS 2007919-30-2) provide longer alkyl chains for tuning lipophilicity, critical for membrane permeability in drug candidates .

Pharmacological and Industrial Relevance

  • Antiviral Applications : Derivatives like Methyl 5-azaspiro[2.4]heptane-6-carboxylate are pivotal in synthesizing hepatitis C NS5A inhibitors, leveraging the spiro core’s rigidity to disrupt viral replication .
  • Anticancer Potential: Compounds such as Aderbasib (CAS 791828-58-5) highlight the role of spirocyclic amines in ADAM protease inhibition, a target in oncology .
  • Broad Utility : The structural diversity of these compounds enables exploration in β-lactamase inhibition (e.g., enmetazobactam analogues) and phase-transfer catalysis .

Biological Activity

Methyl 5-azaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound notable for its unique bicyclic structure that incorporates a nitrogen atom, contributing to its distinct chemical and biological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H15NO2C_9H_{15}NO_2 and a molecular weight of approximately 155.19 g/mol. The presence of a nitrogen atom within the spiro configuration enhances its reactivity, making it a candidate for various biological applications, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction often inhibits enzyme activity by binding to active sites, thereby preventing substrate access and altering metabolic pathways. Such mechanisms position the compound as a potential lead in drug design for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. For instance, it has shown promise in inhibiting hepatitis C virus non-structural protein 5A (NS5A), which is crucial for viral replication. This inhibition can disrupt the viral life cycle, making it a candidate for antiviral drug development .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antiviral Applications : this compound has been identified as an intermediate in the synthesis of inhibitors targeting hepatitis C virus NS5A, showcasing its relevance in antiviral research .
  • Antimicrobial Activity : A study demonstrated that derivatives of this compound could inhibit the growth of antibiotic-resistant bacteria, indicating its potential role in addressing public health challenges related to antimicrobial resistance.
  • Inhibition of Cancer Cell Proliferation : Preliminary investigations suggest that the compound may interfere with pathways involved in cancer cell proliferation, although further studies are needed to elucidate these effects fully .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylateSimilar spirocyclic structurePotential antiviral activity
Methyl 6-aminospiro[3.3]heptane-2-carboxylateDifferent ring size; nitrogen at 6-positionAntimicrobial properties
4-spirocyclopropyl proline derivativesContains a cyclopropyl groupInvolved in HCV treatment

This table highlights how variations in structure can influence biological activity, providing insights into the design of new derivatives with enhanced properties.

Q & A

Q. Table 1: Representative Synthesis Routes

MethodKey Reagents/ConditionsYield (%)PurityReference
Acid-catalyzed cyclizationH₂SO₄, CH₃OH, reflux65–75>95%
Transition-metal catalysisPd(OAc)₂, ligand, 80°C8298%
EsterificationDCC, DMAP, CH₂Cl₂, rt9099%

How is this compound characterized?

Basic
Characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR for spirocyclic proton environments and ester group confirmation (e.g., δ 3.7 ppm for methoxy protons) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (C₈H₁₁NO₂, [M+H]⁺ = 170.21) .
  • X-ray crystallography : Resolves spirocyclic geometry and bond angles (e.g., C-O-C angle ≈ 110°) .

What are the potential applications in drug discovery?

Basic
The compound’s spirocyclic structure enables:

  • Enzyme inhibition : Modulation of β-lactamase or protease activity via steric hindrance .
  • Antimicrobial scaffolds : Structural analogs show activity against MRSA and Gram-negative pathogens .
  • Neurological targets : Binding to GABA receptors due to conformational rigidity .

How do structural modifications influence bioactivity?

Advanced
Substituents on the spiro core dictate pharmacological profiles:

  • Methyl groups : Enhance lipophilicity (LogP ↑) and membrane permeability .
  • Electron-withdrawing groups (e.g., Cl): Increase electrophilicity, improving covalent binding to targets .
  • Aza-substitution : Introduces hydrogen-bonding sites for receptor interactions .

Q. Table 2: SAR of Key Derivatives

DerivativeSubstituentBioactivity (IC₅₀)Target
5-MethylCH₃ at C512 µMβ-Lactamase
5-AzaNH at C58 µMProtease
2-ChloroCl at C23 µMMRSA

What methodologies resolve contradictions in biological activity data?

Advanced
Discrepancies arise from assay conditions or structural analogs. Solutions include:

  • Dose-response profiling : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
  • Crystallographic studies : Confirm target binding modes vs. inactive analogs .
  • Meta-analysis : Compare datasets from orthogonal assays (e.g., SPR vs. enzymatic) .

What techniques optimize reaction yields?

Q. Advanced

  • Flow chemistry : Continuous reactors improve scalability and reduce side products (yield ↑15%) .
  • Microwave-assisted synthesis : Accelerates cyclization (30 min vs. 12 hr) .
  • DoE (Design of Experiments) : Identifies optimal reagent ratios (e.g., 1.2 eq. catalyst) .

How to assess structure-activity relationships (SAR)?

Q. Advanced

  • Computational modeling : DFT calculations predict electronic effects of substituents .
  • Free-Wilson analysis : Quantifies contributions of functional groups to bioactivity .
  • Protease stability assays : Evaluate metabolic resistance (e.g., human liver microsomes) .

What analytical methods determine stability?

Q. Advanced

  • Forced degradation studies : Expose to heat, light, and pH extremes; monitor via HPLC .
  • Kinetic solubility assays : Measure solubility in PBS (e.g., 25 µM at pH 7.4) .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks .

How to study mechanisms of action?

Q. Advanced

  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (ka/kd) to targets .
  • Cryo-EM : Visualizes compound-enzyme complexes (e.g., β-lactamase inhibition) .
  • Isothermal titration calorimetry : Measures thermodynamic parameters (ΔH, ΔS) .

How to evaluate in vitro vs. in vivo data discrepancies?

Q. Advanced

  • PK/PD modeling : Correlates plasma exposure (AUC) with efficacy .
  • Metabolite profiling : LC-MS identifies active/inactive derivatives .
  • Tissue distribution studies : Radiolabeled compounds track biodistribution .

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